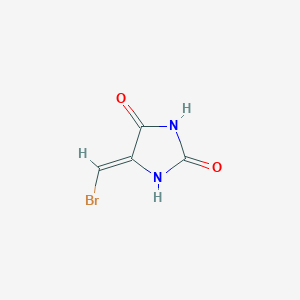

5-(Bromomethylene)imidazolidine-2,4-dione

Description

5-(Bromomethylene)imidazolidine-2,4-dione is a halogenated derivative of the hydantoin core structure, characterized by a bromine-substituted methylene group at the 5-position of the imidazolidine-2,4-dione scaffold. This compound belongs to the class of 5-arylideneimidazolidine-2,4-diones, which are widely studied for their diverse applications, including UV filtration, fluorescence, and biological activities such as antimicrobial and antioxidant properties . The bromine substituent enhances its electronic properties, making it a candidate for photophysical applications and medicinal chemistry. Synthetically, it is typically prepared via condensation reactions under microwave irradiation or conventional heating, often achieving yields between 80–90% depending on substituents and reaction conditions .

Properties

CAS No. |

597528-07-9 |

|---|---|

Molecular Formula |

C4H3BrN2O2 |

Molecular Weight |

190.98 g/mol |

IUPAC Name |

5-(bromomethylidene)imidazolidine-2,4-dione |

InChI |

InChI=1S/C4H3BrN2O2/c5-1-2-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9) |

InChI Key |

YOZSOYVCZSKSNP-UHFFFAOYSA-N |

SMILES |

C(=C1C(=O)NC(=O)N1)Br |

Isomeric SMILES |

C(=C\1/C(=O)NC(=O)N1)\Br |

Canonical SMILES |

C(=C1C(=O)NC(=O)N1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethylene)imidazolidine-2,4-dione typically involves the bromination of imidazolidine-2,4-dione derivatives. One common method includes the use of 1,3-dibromo-5,5-dimethyl-imidazolidine-2,4-dione or N-bromosuccinimide as brominating agents, with benzoyl peroxide or 2,2’-azobis(isobutyronitrile) as radical initiators . The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethylene)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethylene group can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethylene derivatives, while oxidation reactions may produce brominated imidazolidine-2,4-dione derivatives .

Scientific Research Applications

5-(Bromomethylene)imidazolidine-2,4-dione has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound’s unique properties make it suitable for the development of advanced materials, including polymers and coatings.

Biological Studies: It is employed in studies investigating its biological activity and potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 5-(Bromomethylene)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting cellular pathways and processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

5-Benzylideneimidazolidine-2,4-dione Derivatives

- UV Absorption Properties : (Z)-5-((E)-3-Phenylallylidene)imidazolidine-2,4-dione derivatives (e.g., compounds 4f–4h) exhibit molar absorption coefficients comparable to avobenzone (a commercial UV filter), with λmax values in the range of 340–360 nm. Elongation of the unsaturated spacer (e.g., allylidene vs. benzylidene) induces a bathochromic shift, enhancing UV-A/UV-B coverage .

- Synthetic Yields: Microwave-assisted synthesis of substituted (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-diones achieves 80–85% yields, outperforming traditional methods for non-halogenated analogues .

Thiazolidinedione Derivatives

- Biological Activities : Thiazolidinediones (e.g., 5-((E)-4-substituted benzylidene)thiazolidine-2,4-dione derivatives) demonstrate potent antioxidant (IC50: 12–18 μM against DPPH radicals) and antidiabetic activities (α-amylase inhibition: 70–85% at 100 μg/mL), contrasting with the UV-filter focus of bromomethylene derivatives .

- Structural Impact : Replacing the imidazolidine ring with a thiazolidine ring reduces planarity, altering electronic properties and biological target specificity .

Halogenated Derivatives

5-(4-Bromophenyl)imidazolidine-2,4-dione

- Physicochemical Properties: Molecular weight = 255.07 g/mol (C9H7BrN2O2), compared to 5-(Bromomethylene)imidazolidine-2,4-dione (exact MW varies by substituents).

5-(5-Bromo-2-ethoxybenzylidene)imidazolidine-2,4-dione

- Synthetic Routes: Prepared via nucleophilic Michael addition, yielding brominated derivatives with enhanced solubility (ethoxy group) and photostability. Fluorescence quantum yields in organoboron complexes reach 91.7% in acetonitrile, suggesting bromine’s role in tuning emissive properties .

Fluorescence and Photophysical Behavior

- Pyridin-2-ylmethylene Derivatives: Organoboron complexes with 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties exhibit strong absorption across UV-Vis spectra (ε > 10,000 M⁻¹cm⁻¹) and high quantum yields (up to 91.7%). Bromomethylene analogues may show redshifted emission due to heavier atom effects .

Data Tables

Table 1. Key Properties of Selected Imidazolidine-2,4-dione Derivatives

*Estimated based on structural analogues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.